Methdilazine-d4 Hydrochloride Methdilazine-d4 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1330055-82-7
VCID: VC0142833
InChI: InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;
SMILES: CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Molecular Formula: C18H21ClN2S
Molecular Weight: 336.914

Methdilazine-d4 Hydrochloride

CAS No.: 1330055-82-7

Cat. No.: VC0142833

Molecular Formula: C18H21ClN2S

Molecular Weight: 336.914

* For research use only. Not for human or veterinary use.

Methdilazine-d4 Hydrochloride - 1330055-82-7

Specification

CAS No. 1330055-82-7
Molecular Formula C18H21ClN2S
Molecular Weight 336.914
IUPAC Name 10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride
Standard InChI InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;
Standard InChI Key IEISBKIVLDXSMZ-XZAFBHDOSA-N
SMILES CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Introduction

Chemical Properties and Characterization

Molecular Structure and Formula

The molecular structure of Methdilazine-d4 Hydrochloride features a phenothiazine scaffold with a methylpyrrolidine side chain. The compound has four deuterium atoms strategically positioned, with two on the pyrrolidine ring and two on the methylene bridge connecting the pyrrolidine to the phenothiazine structure. This isotopic substitution provides the compound with distinct spectroscopic properties while maintaining chemical reactivity similar to the non-deuterated parent compound.

Physical and Chemical Characteristics

Methdilazine-d4 Hydrochloride typically presents as a crystalline solid with high purity (≥98% according to commercial specifications) . The compound's standardized InChI notation is InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; . This notation provides a precise structural representation that includes the positions of the deuterium atoms. The corresponding InChIKey, IEISBKIVLDXSMZ-XZAFBHDOSA-N, serves as a fixed-length identifier for the compound in chemical databases .

PropertyValue
Molecular FormulaC18H21ClN2S
Molecular Weight336.9 g/mol
CAS Number1330055-82-7
Purity≥98%
Physical FormCrystalline solid
InChIInChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;
InChIKeyIEISBKIVLDXSMZ-XZAFBHDOSA-N

Mechanism of Action

Pharmacological Profile

Methdilazine-d4 Hydrochloride functions primarily as a histamine H1 receptor antagonist, similar to its non-deuterated counterpart . By binding to these receptors, it competitively inhibits the action of endogenous histamine, thereby preventing histamine-mediated effects such as vasodilation, increased vascular permeability, bronchoconstriction, and pruritus . This mechanism forms the basis for the antihistaminic properties observed in the parent compound Methdilazine, which has been utilized clinically for treating allergic reactions and pruritic dermatoses.

Applications in Research and Development

Analytical and Metabolic Studies

Methdilazine-d4 Hydrochloride has emerged as an invaluable tool in analytical chemistry and pharmacokinetic research. The deuterium labeling provides a distinct mass spectral signature that allows researchers to effectively track the compound and its metabolites in biological systems. This capability is particularly important for metabolite identification, quantification, and understanding the metabolic pathways of Methdilazine. The stable isotope labeling also facilitates internal standardization in mass spectrometry analyses, enhancing the accuracy and reliability of quantitative measurements in biological samples.

Comparative Analysis with Methdilazine

Structural and Functional Differences

While Methdilazine-d4 Hydrochloride maintains the same basic chemical structure as Methdilazine, the strategic incorporation of deuterium atoms creates subtle but significant differences. The carbon-deuterium bonds exhibit slightly increased bond strength compared to carbon-hydrogen bonds, potentially affecting the compound's metabolic stability. This kinetic isotope effect may slow certain metabolic reactions, particularly those involving the cleavage of C-D bonds, leading to altered metabolism rates and potentially extended half-life compared to the non-deuterated compound.

Synthesis and Production

Quality Control and Characterization

The production of high-quality Methdilazine-d4 Hydrochloride requires rigorous analytical characterization to confirm structural integrity and isotopic enrichment. Commercial preparations typically specify a purity of ≥98% , indicating the stringent quality control measures employed. Analytical techniques commonly used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium positions

  • Mass spectrometry to verify molecular weight and isotopic distribution

  • High-Performance Liquid Chromatography (HPLC) to assess chemical purity

  • Elemental analysis to confirm elemental composition

Future Research Directions

Expanding Applications in Bioanalytical Chemistry

The utility of Methdilazine-d4 Hydrochloride in bioanalytical chemistry continues to evolve, with potential applications in developing more sensitive and selective analytical methods for phenothiazine compounds. Future research may focus on leveraging the compound's unique mass spectral properties to develop multiplex assays for simultaneous detection of multiple phenothiazine derivatives in complex biological matrices.

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